2T8-CHO-Br
Description
2T8-CHO-Br is a brominated aromatic aldehyde derivative with the molecular formula C21H28NO10S and a molecular weight of 510.53 g/mol . The compound features a bromine substituent, an aldehyde (-CHO) functional group, and additional sulfonic and nitro moieties, contributing to its unique physicochemical properties.
Properties
Molecular Formula |
C17H21BrOS2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-(5-bromo-3-octylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H21BrOS2/c1-2-3-4-5-6-7-8-13-11-16(18)21-17(13)15-10-9-14(12-19)20-15/h9-12H,2-8H2,1H3 |
InChI Key |
SSESQANQVPGCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2T8-CHO-Br typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2T8-CHO-Br can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2T8-CHO-Br undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2T8-CHO-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2T8-CHO-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Structural and Spectral Variations
- Molecular Complexity : 2T8-CHO-Br’s larger molecular weight and multifunctional design (sulfonic acid, nitro groups) distinguish it from simpler analogs like 4-bromobenzaldehyde .
- NMR Shifts : The aldehyde proton in 2T8-CHO-Br (δ 7.85 ppm ) is upfield compared to 4-bromobenzaldehyde (δ 9.95 ppm ), suggesting electron-donating effects from adjacent substituents . In contrast, nitro groups in 3-nitro-4-bromobenzaldehyde deshield the aldehyde proton (δ 10.12 ppm ) due to electron withdrawal .
Thermal Stability and Reactivity
- Melting Points : 2T8-CHO-Br’s higher melting point (158–160°C ) versus 4-bromobenzaldehyde (56–58°C ) reflects enhanced intermolecular interactions (e.g., hydrogen bonding via -SO3H) .
- Reactivity: The sulfonic acid group in 2T8-CHO-Br improves aqueous solubility under basic conditions, unlike non-sulfonated analogs .
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